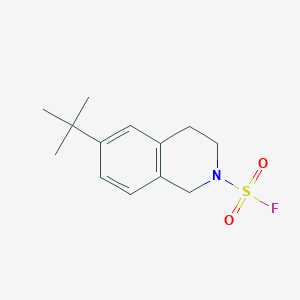

N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide

Overview

Description

“N-(1-benzylpiperidin-4-yl)-4-iodobenzamide” is a member of piperidines . It has a molecular formula of C19H21IN2O and a molecular weight of 420.3 g/mol . Another similar compound, “N-(1-benzylpiperidin-4-yl)-4-pyrazol-1-ylbenzamide”, belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “N’- (1-benzylpiperidin-4-yl)acetohydrazide” was synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction .Molecular Structure Analysis

The crystal structure of “N’- (1-benzylpiperidin-4-yl)acetohydrazide” is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° .Physical And Chemical Properties Analysis

“N-(1-benzylpiperidin-4-yl)-4-iodobenzamide” has a molecular weight of 420.3 g/mol . “N-(1-benzylpiperidin-4-yl)-4-pyrazol-1-ylbenzamide” has a molecular weight of 360.5 g/mol .Scientific Research Applications

Analgesic Development

N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide: is being explored as a starting material for the synthesis of new analgesic compounds . Researchers aim to develop opioids with potent pain-relieving properties akin to Fentanyl but with reduced side effects and lower dependency risks. The compound’s structure allows for modifications that could lead to novel treatments for neuropathic pain.

Crystallographic Studies

The compound has been used in crystallographic studies to understand its molecular structure and conformation . These studies are crucial for drug design as they provide insights into the compound’s interactions at the atomic level, which is essential for predicting its biological activity and stability.

Opioid Receptor Research

Due to its structural similarity to Fentanyl, N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide serves as a valuable tool in opioid receptor research . It helps in studying the binding affinity and agonist or antagonist behavior of new compounds at the opioid receptors, which is vital for developing safer pain management therapies.

Neuropharmacology

In neuropharmacology, this compound is used to investigate the pathways involved in pain perception and modulation . By understanding how it interacts with neural receptors, scientists can develop targeted therapies for chronic pain conditions.

Alzheimer’s Disease Combatants

Research is underway to evaluate molecular hybrids of N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide as multifunctional agents to combat Alzheimer’s Disease . These hybrids could potentially address multiple pathological factors of Alzheimer’s, such as amyloid plaque formation and neurotransmitter deficiencies.

Chemical Biology

In chemical biology, the compound’s interactions with various enzymes and receptors are studied . This research can lead to the discovery of new biological pathways and potential therapeutic targets for various diseases.

Synthetic Chemistry

The compound is also significant in synthetic chemistry, where it is used as a precursor for synthesizing a range of Fentanyl-based analgesics . The synthetic routes developed can be applied to create other pharmacologically active molecules.

Molecular Modeling

N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide: is used in molecular modeling to predict the behavior of new drug candidates . Its known structure and properties serve as a reference point for computational simulations that can forecast the efficacy and safety profiles of new drugs.

Mechanism of Action

Target of Action

N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide primarily targets Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a compound that accumulates in the brain of individuals with Alzheimer’s disease.

Mode of Action

It is believed to interact with its target, beta-secretase 1, and potentially inhibit its activity . This inhibition could lead to a decrease in the production of beta-amyloid peptide, thereby potentially mitigating the symptoms of Alzheimer’s disease.

Biochemical Pathways

Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide . By inhibiting Beta-secretase 1, the compound could disrupt this pathway and reduce the accumulation of beta-amyloid peptide.

Result of Action

Given its potential inhibitory effect on beta-secretase 1, it could lead to a decrease in the production of beta-amyloid peptide . This could potentially result in a reduction of beta-amyloid plaques in the brain, which are associated with neurodegeneration in Alzheimer’s disease.

Future Directions

properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O/c1-23(2,3)20-11-9-19(10-12-20)22(26)24-21-13-15-25(16-14-21)17-18-7-5-4-6-8-18/h4-12,21H,13-17H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIODUZHNKRKCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320846 | |

| Record name | N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671339 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide | |

CAS RN |

334974-41-3 | |

| Record name | N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2971393.png)

![N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2971397.png)

![5-methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2971401.png)

![Tert-butyl 2-[3-[(2-chloroacetyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2971402.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2971403.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide](/img/structure/B2971404.png)

![5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2971411.png)